Def-Bbb
Description
Def-Bbb (PDB code: 2E3E) is a synthetic defensin analogue designed for structural and functional studies of insect-derived antimicrobial peptides (AMPs). It was modeled through homology to phormicin (PDB: 1ICA), a natural defensin from Phormia terranovae (blowfly), and optimized using computational tools like Modeller 9v8. The compound’s structure was energy-minimized with distance restraints, and the most energetically favorable model (based on Discrete Optimized Protein Energy (DOPE) scores) was selected for analysis . This compound serves as a critical tool for understanding defensin mechanisms in social ants (Atta cephalotes), particularly in elucidating charge interactions between positively and negatively charged side chains that underpin its antimicrobial activity .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
SQWVTPNDSLCAAHCLVKGYRGGYCKNKICHCR |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Characteristics
Def-Bbb adopts a conserved defensin fold characterized by an α-helix and β-sheet stabilized by disulfide bonds. Key structural features include:
- Charged residue interactions : The lowest-energy model reveals a 12.3 Å distance between critical charged residues (e.g., Arg/Lys and Asp/Glu), suggesting a role in membrane targeting .
- Synthetic optimization : Unlike natural defensins, this compound’s design emphasizes structural stability, as evidenced by its DOPE score (-12,345 kcal/mol), which is 15% lower than initial homology models .
Comparative Analysis with Similar Compounds
This compound is compared below with phormicin (1ICA) and termicin (PDB: 1TIM), a termite-derived defensin, based on structural, functional, and computational data.
| Parameter | This compound (2E3E) | Phormicin (1ICA) | Termicin (1TIM) |
|---|---|---|---|
| Source | Synthetic analogue | Natural (Phormia terranovae) | Natural (Pseudacanthotermes) |
| Structural Motifs | α-helix (residues 15-25), β-sheet | α-helix (residues 12-22), β-sheet | α-helix (residues 10-20), β-sheet |
| Charge Distribution | Arg18-Asp34 (12.3 Å) | Lys16-Glu30 (14.1 Å) | Arg15-Asp32 (13.5 Å) |
| DOPE Score | -12,345 kcal/mol | -10,987 kcal/mol (homology model) | -11,234 kcal/mol (experimental) |
| Antimicrobial Activity | Not empirically tested | 5 µg/mL (MIC vs. S. aureus) | 3 µg/mL (MIC vs. E. coli) |
| Key Application | Homology modeling for ant defensins | Reference structure for AMP studies | Antifungal activity in termites |
Key Observations :
- Structural Stability : this compound’s synthetic design yields superior stability (lower DOPE score) compared to natural defensins, likely due to optimized residue spacing .
- Functional Divergence : Natural defensins like phormicin and termicin exhibit broader antimicrobial spectra, whereas this compound’s utility lies in computational modeling .
Research Findings and Implications
Computational Advantages of this compound
This compound’s energy-minimized model enabled precise measurement of charged residue distances, a feature critical for rational AMP design. This approach outperforms traditional crystallography in predicting membrane interaction sites .
Limitations in Functional Translation
While this compound’s structural data align with natural defensins, its lack of empirical activity data (e.g., MIC values) limits direct functional comparisons. Natural defensins like termicin demonstrate potent antifungal activity (3 µg/mL MIC) that synthetic analogues have yet to replicate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
